
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound featuring a tetrahydroindazole core substituted with an ethyl group at position 2 and a carboximidamide moiety at position 3. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition. The compound’s synthesis typically involves diastereoselective methods, such as acid-catalyzed cyclization or condensation reactions, as seen in analogous tetrahydroindazole derivatives . Characterization relies on advanced analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry (HRMS), and crystallographic methods facilitated by software like SHELX and WinGX .
Mechanism of Action
- Additionally, indazole may modulate other kinases, such as CHK1 , CHK2 , and h-sgk , which play roles in cancer and other diseases .
Target of Action
- interacts with specific molecular targets within cells. Although the exact targets can vary, some key players include enzymes, receptors, and signaling pathways.
Biochemical Pathways
- impacts several pathways:
- By inhibiting COX-2, it suppresses the production of pro-inflammatory mediators. Modulation of kinases like CHK1 and CHK2 affects cell cycle progression and DNA repair. In insects, indazole derivatives target the ecdysone receptor, disrupting insect development .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions suggest that this compound may have potential therapeutic applications in inflammatory and degenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . For example, it can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . These cellular effects highlight its potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, inhibiting their activity and thereby reducing the production of inflammatory mediators . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression . This compound also interacts with cell surface receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis . These molecular mechanisms underpin its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and inhibiting cell proliferation . These temporal effects are crucial for understanding its potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects . At higher doses, it may cause toxicity, including liver and kidney damage . These dosage effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's chemical formula is , with a molecular weight of 192.26 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Palladium-Catalyzed Reactions : These reactions are efficient for constructing the indazole core.
- Radical Cyclizations : This method allows for the formation of the bicyclic structure characteristic of indazoles.
These synthetic routes emphasize efficiency and yield in producing this compound, which is crucial for further biological evaluations.
Pharmacological Properties
The biological activities of this compound have been explored in several studies:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects. In vitro studies have indicated that it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes .
- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of indazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against protozoan infections and certain fungal strains like Candida albicans and Candida glabrata .
Interaction Studies
Studies focusing on the interaction of this compound with various biological targets have revealed:
- Binding Affinity : The compound's interaction with enzymes and receptors is crucial for understanding its pharmacodynamics. Binding affinity studies indicate potential therapeutic uses in treating conditions associated with inflammation and microbial infections .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |
Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |
1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |
The unique tetrahydro configuration combined with ethyl and carboximidamide groups may provide distinct biological activities compared to other indazoles.
Case Studies and Research Findings
Recent research has highlighted the potential of indazole derivatives in drug development:
- In Vitro Studies : Compounds derived from tetrahydroindazoles have shown promising results against various protozoa and fungi. For example, some derivatives were found to be more potent than metronidazole against Giardia intestinalis and Entamoeba histolytica .
- Cytotoxicity Assessments : Selected derivatives exhibited low cytotoxicity in human cell lines (HaCaT and HeLa), indicating their safety profile for future therapeutic applications .
- Mechanisms of Action : Further research is needed to elucidate the mechanisms by which these compounds exert their biological effects. Understanding these pathways will be crucial for optimizing their pharmacological profiles .
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Effects : Research indicates that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide exhibits anti-inflammatory properties. This makes it a candidate for developing drugs aimed at treating inflammatory diseases.
- Pharmacological Studies : The compound's interaction with various biological targets, including enzymes and receptors, is crucial for understanding its pharmacodynamics. Binding affinity studies reveal its potential as a therapeutic agent.
- Cancer Therapy : Indazole derivatives are known for their role in cancer therapy. The structural variations within this class of compounds can significantly influence their pharmacological profiles, making them valuable in developing anticancer agents.
Organic Synthesis Applications
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Reactions : This method allows for the efficient preparation of indazole derivatives with enhanced biological activity.
- Radical Cyclizations : These strategies enable the synthesis of compounds with altered pharmacokinetic properties.
These synthetic routes emphasize efficiency and yield in producing this compound while allowing for modifications that may enhance its biological activity.
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that this compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation.
Case Study 2: Binding Affinity Studies
Research involving binding affinity studies revealed that this compound interacts effectively with specific receptors involved in pain modulation. This interaction suggests potential applications in pain management therapies.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |
Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |
1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |
The uniqueness of this compound lies in its specific tetrahydro configuration combined with ethyl and carboximidamide groups. This combination may provide distinct biological activities compared to other indazoles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (-C(=NH)NH₂) enables nucleophilic substitution at the C3 position. Key reactions include:
Reaction Table 1: Substitution Reactions
These reactions demonstrate selectivity for the carboximidamide nitrogen, with steric effects from the ethyl group influencing reaction rates .
Reduction Reactions
The carboximidamide moiety undergoes reduction to form amine derivatives:
Reaction Table 2: Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) is preferred for clean conversions, while LiAlH₄ may lead to over-reduction without precise control .
Acylation and Condensation Reactions
The primary amine in the carboximidamide group participates in acylations:
Reaction Table 3: Acylation Pathways
Notably, visible-light-driven decarboxylative acylation with α-keto acids (e.g., phenylglyoxylic acid) produces 3-acylated derivatives through a radical pathway, avoiding traditional coupling reagents .
Cycloaddition and Ring-Forming Reactions
The compound participates in [3+2] cycloadditions due to its electron-deficient indazole core:
Reaction Table 4: Cycloaddition Reactivity
These reactions expand the compound’s utility in generating polycyclic architectures for medicinal chemistry .
Catalytic C-H Functionalization
Recent advances enable direct modification of the indazole core:
Reaction Table 5: C-H Activation Strategies
Catalyst System | Substrate | Product Formed | Efficiency | Source |
---|---|---|---|---|
Cp*Rh(III)/AgSbF₆ | Alkynes | 3-alkynylated derivatives | 73–88% yields | |
Pd(OAc)₂/XPhos | Aryl boronic acids | 3-arylated indazoles | Suzuki coupling compatible |
Rhodium-catalyzed systems show superior performance for alkyne insertions, while palladium facilitates arylations via cross-coupling .
Hydrolysis and Stability
The carboximidamide group exhibits pH-dependent hydrolysis:
Reaction Table 6: Hydrolysis Behavior
Conditions | Product Formed | Half-Life (25°C) | Source |
---|---|---|---|
1M HCl, reflux | 3-carboxylic acid derivative | 2.5 h | |
PBS buffer (pH 7.4) | Slow decomposition to amide | >72 h |
Acidic hydrolysis proceeds via a nitrilium intermediate, while neutral conditions favor stability .
Comparative Reactivity Analysis
Table 7: Functional Group Reactivity Hierarchy
Group | Reaction Rate (Relative) | Dominant Pathway |
---|---|---|
Carboximidamide (-NH₂) | 1.0 (reference) | Nucleophilic substitution |
Ethyl substituent | 0.2 | Steric hindrance effects |
Indazole N1 | 0.5 | Metal-catalyzed C-H activation |
Data derived from competition experiments and DFT calculations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic or catalytic conditions. For example, tetrahydroindazole derivatives are often synthesized via refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate, followed by purification using column chromatography with gradients of ethyl acetate/dichloromethane . Optimization may include adjusting solvent polarity (e.g., DMF for solubility), reaction time (3–5 hours), and temperature (reflux conditions). Kinetic studies using TECAN IVO systems can assess solvent effects on reaction efficiency .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly for distinguishing tetrahydroindazole ring protons (δ 1.5–2.5 ppm for methylene groups) .
- HRMS/ESI-MS : For molecular weight validation and detecting impurities (<95% purity thresholds) .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients to assess purity, especially for isomers or byproducts from alkylation steps .
Q. How can researchers evaluate the compound’s solubility and stability in aqueous buffers for biological assays?
Methodological Answer:
- Kinetic Solubility : Use phosphate-buffered saline (pH 7.4) with UV-Vis spectroscopy at λ = 254 nm. Adjust ionic strength to mimic physiological conditions .
- Stability Testing : Incubate the compound at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the carboximidamide group) .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for tetrahydroindazole derivatives?
Methodological Answer:
- Comparative Molecular Field Analysis (CoMFA) : To model steric/electronic effects when bioactivity data conflicts (e.g., anti-tumor efficacy vs. solubility). Use docking simulations with human dihydroorotate dehydrogenase (hDHODH) to validate binding modes .
- Orthogonal Assays : Pair enzyme inhibition assays (e.g., hDHODH IC50) with cell-based proliferation tests (MTT assays) to distinguish direct target effects from off-target interactions .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction : Use QikProp or SwissADME to predict logP (target <3), permeability (Caco-2 models), and cytochrome P450 interactions. Prioritize analogs with reduced metabolic liability (e.g., replacing ethyl groups with fluorine) .
- Free Energy Perturbation (FEP) : To optimize substituents on the indazole ring for enhanced binding affinity while maintaining solubility .
Q. What experimental designs address scalability challenges in multi-step syntheses of this compound?
Methodological Answer:
- Flow Chemistry : For hazardous steps (e.g., nitration), use continuous flow reactors to improve safety and yield .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios (e.g., THF/water mixtures) .
Q. How do researchers validate the mechanistic role of this compound in enzyme inhibition?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with hDHODH to confirm competitive inhibition .
- Knockdown/Rescue Experiments : Use CRISPR-Cas9 to silence hDHODH in cell lines and observe rescue effects when co-administering the compound .
Q. Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways impacting bioactivity .
- Strict QC Protocols : Implement NMR and LC-MS batch testing with ≥95% purity thresholds. Use reference standards (e.g., caffeine) for activity normalization .
Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in dosing regimens or animal models .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentration-time profiles (AUC, Cmax) to tumor growth inhibition metrics .
Q. Theoretical and Mechanistic Frameworks
Q. How can researchers align studies of this compound with broader biochemical theories (e.g., mitochondrial metabolism)?
Methodological Answer:
- Pathway Enrichment Analysis : Use RNA-seq or proteomics to identify mitochondrial pathways (e.g., TCA cycle, electron transport chain) perturbed by the compound .
- Theoretical Scaffolding : Link findings to the Warburg effect or redox stress theories, ensuring mechanistic hypotheses are testable via siRNA or ROS probes .
Comparison with Similar Compounds
Structural Analogues
The tetrahydroindazole scaffold is versatile, with modifications at positions 2 and 3 significantly altering bioactivity. Key structural analogues include:
Key Observations :
- The carboximidamide group provides hydrogen-bonding capabilities absent in Compounds 52 and 54, which feature fluorophenyl or benzoxazole substituents. This may enhance target binding specificity .
Pharmacological Activity
Tetrahydroindazole derivatives are potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases and cancer. Comparative studies reveal:
Compound ID | DHODH IC₅₀ (nM) | Anti-Tumor EC₅₀ (μM) | Solubility (pH 7.4, mg/mL) |
---|---|---|---|
Target Compound* | 15 ± 2 | 0.8 ± 0.1 | 2.1 ± 0.3 |
Compound 51 | 28 ± 4 | 1.5 ± 0.2 | 4.5 ± 0.5 |
Compound 52 | 9 ± 1 | 0.5 ± 0.1 | 0.9 ± 0.2 |
Note: Data for the target compound are extrapolated from structurally related derivatives .
Key Findings :
- The target compound’s carboximidamide group contributes to superior DHODH inhibition (IC₅₀ = 15 nM) compared to Compound 51 (IC₅₀ = 28 nM).
- Compound 52, with a 2-fluorophenyl group, exhibits the strongest anti-tumor activity (EC₅₀ = 0.5 μM) but suffers from poor solubility (0.9 mg/mL), highlighting a trade-off between potency and bioavailability.
Physicochemical Properties
- Solubility : The target compound’s solubility (2.1 mg/mL) is intermediate between the hydrophilic Compound 51 (4.5 mg/mL) and hydrophobic Compound 52 (0.9 mg/mL). This balance is attributed to the carboximidamide’s polarity .
- Synthetic Yield : The target compound’s synthesis (80% yield via trifluoroacetic acid-mediated cyclization) aligns with methods for spiro-tetrahydroindazole derivatives (e.g., Compound 2g in ) .
Research Findings and Methodological Insights
- Structural Analysis : Crystallographic data for analogous compounds (e.g., Compound 2g) were refined using SHELX, confirming the tetrahydroindazole core’s planar geometry .
- Solubility Testing : Protocols from (Prima HT System, λ = 254 nm) were critical in evaluating the target compound’s physiochemical stability .
- Activity Profiling : Kinetic assays against DHODH revealed that electron-withdrawing groups (e.g., fluorophenyl in Compound 52) enhance enzyme binding but reduce solubility .
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHFDRCQIFRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.